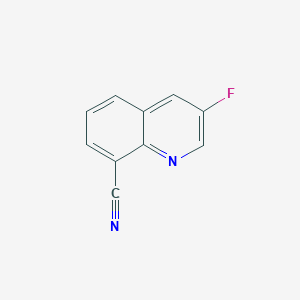

3-Fluoroquinoline-8-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

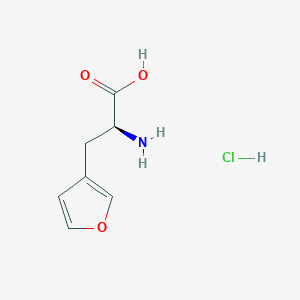

3-Fluoroquinoline-8-carbonitrile is a derivative of quinoline . Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .

Synthesis Analysis

Several publications over the last few decades have specified various methods of synthesis. This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis

The molecular structure of 3-Fluoroquinoline-8-carbonitrile is similar to that of quinoline, with a fluoro group and a carbonitrile group attached at the 3rd and 8th positions respectively . The presence of these groups can significantly influence the compound’s properties and reactivity.Wissenschaftliche Forschungsanwendungen

Fluorescent Materials and Mechanofluorochromic Activities

A study by Zhang et al. (2021) discussed derivatives of dihydroisoquinoline carbonitrile showing potential in creating novel fluorescent materials with solid-state emissions covering the visible light range. This includes mechanofluorochromic (MFC) activities, relevant in the encryption of important image or text information, and single-molecular white fluorescence in organic solvents through concentration regulation (Zhang et al., 2021).

Antimicrobial Agents

Shah and Raj (2015) synthesized fluoroquinoline-carbonitrile derivatives, which were evaluated for their antibacterial and fungicidal activities against various bacterial species and fungi. This study highlights the potential of these compounds in developing new antimicrobial agents (Shah & Raj, 2015).

Inhibition of Tumor Progression Loci-2 (Tpl2) Kinase

Green et al. (2007) focused on the development of 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles for selective inhibition of Tpl2 kinase. This kinase is important in inflammatory diseases like rheumatoid arthritis. Their work identified compounds with potential for treating inflammation by inhibiting Tpl2 kinase and TNF-alpha production (Green et al., 2007).

Inhibitors of Epidermal Growth Factor Receptor (EGFR) Kinase

Wissner et al. (2003) explored the development of 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives as irreversible inhibitors of EGFR and HER-2 kinases. Their research focused on compounds with improved water-solubility and biological properties, potentially useful in cancer treatment (Wissner et al., 2003).

Selective Chemosensors for Metal Ions

Research by Shally et al. (2020) developed novel chemosensors based on tetrahydroquinoline for the selective identification of toxic Pd2+ ions, illustrating the potential of these compounds in environmental monitoring and safety (Shally et al., 2020).

Corrosion Inhibition in Mild Steel

Verma et al. (2015) investigated 2-amino-4-arylquinoline-3-carbonitriles for their efficiency in inhibiting corrosion of mild steel in acidic solutions. Their study provides insights into the potential application of these compounds in industrial corrosion prevention (Verma et al., 2015).

Safety And Hazards

Zukünftige Richtungen

Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivatives . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety. These could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

Eigenschaften

IUPAC Name |

3-fluoroquinoline-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-9-4-7-2-1-3-8(5-12)10(7)13-6-9/h1-4,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIUYNARBCXFNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoroquinoline-8-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxyspiro[3.3]heptane-3-carboxylic acid](/img/structure/B2449879.png)

![methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![1-(3-phenoxypropyl)-1H-benzo[d]imidazole](/img/structure/B2449887.png)

![2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile](/img/structure/B2449889.png)

![N-(3-methoxypropyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2449890.png)

![4-butyl-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2449891.png)

![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2449893.png)